4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride
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Overview
Description
4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a complex organic compound that features a thiazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction between a thiourea derivative and a halogenated ketone. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The final step often involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can also enhance the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups will yield the corresponding amines.
Scientific Research Applications
4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also contain a nitrogen-containing heterocycle and are known for their broad range of biological activities.
Indole Derivatives: Similar to the compound , indole derivatives have diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride apart is its unique combination of a thiazole ring, a pyridine ring, and a thiophene ring. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-(4-methylpyridin-3-yl)-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-9-5-6-15-7-11(9)16-14-17-12(8-18-14)13-4-3-10(2)19-13;/h3-8H,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIRYSAMTWEOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC=C(S3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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